(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride
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Overview
Description
(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride typically involves several steps. One common method includes the reaction of 4-bromo-5-fluoro-2-methylbenzaldehyde with a suitable amine under reductive amination conditions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride can be compared with similar compounds such as:
4-Fluorobenzylamine: Similar in structure but lacks the bromine atom.
2-Bromo-4-fluorobenzylamine: Similar but with different positioning of the bromine and fluorine atoms.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of bromine and fluorine. These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications.
Biological Activity
(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride, with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol, is a compound of increasing interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, antibacterial properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of these targets, influencing various cellular pathways. The specific molecular interactions are still under investigation, but preliminary studies suggest it may affect signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 19.5 |
Bacillus mycoides | 4.8 |
Staphylococcus aureus | 75 |
Pseudomonas aeruginosa | 50 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains .
Case Studies
- Antibacterial Activity : A study examining the antibacterial effects of various derivatives found that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The inclusion of halogen groups like bromine and fluorine enhanced the antibacterial activity compared to non-substituted analogs .
- Antifungal Activity : In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans and other fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
4-Fluorobenzylamine | Lacks bromine; different reactivity | Moderate antibacterial activity |
2-Bromo-4-fluorobenzylamine | Different positioning of halogens | Enhanced antimicrobial properties |
4-(Trifluoromethyl)benzylamine | Contains trifluoromethyl group | Varying biological effects |
This comparison highlights the unique properties of this compound, particularly its enhanced reactivity due to the presence of both bromine and fluorine.
Properties
IUPAC Name |
(4-bromo-5-fluoro-2-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5-2-7(9)8(10)3-6(5)4-11;/h2-3H,4,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSYQMJDSKMXBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN)F)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.